molecular formula C₂₂H₂₈O₁₂ B1145785 [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide CAS No. 1217463-87-0

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide

Cat. No.: B1145785
CAS No.: 1217463-87-0
M. Wt: 484.45
InChI Key:
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Description

[2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide: is a glucuronide conjugate of a synthetic carboxylic acid derivative. This conjugate formation enhances the solubility and excretion of the parent compound . It is commonly used in the study of phase II drug metabolism, where glucuronidation plays a crucial role in the detoxification and elimination of xenobiotics and endogenous substances.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide typically involves the conjugation of a carboxylic acid derivative with glucuronic acid. The reaction conditions often require the presence of activating agents such as carbodiimides to facilitate the formation of the ester bond between the carboxylic acid and the glucuronic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through chromatography and crystallization to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model compound to study glucuronidation processes and phase II metabolism.

Biology:

  • Investigated for its role in the detoxification of endogenous and exogenous substances.

Medicine:

  • Explored for its potential in drug development and pharmacokinetics studies.

Industry:

Mechanism of Action

Mechanism: The compound exerts its effects primarily through glucuronidation, a process where glucuronic acid is conjugated to a substrate, enhancing its solubility and facilitating its excretion. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), which transfers glucuronic acid from UDP-glucuronic acid to the substrate .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucuronide
  • [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Glucoside
  • [2-(5-Carboxy-2-ethylpentylcarboxy)]benzoyl Sulfate

Uniqueness:

Properties

CAS No.

1217463-87-0

Molecular Formula

C₂₂H₂₈O₁₂

Molecular Weight

484.45

Synonyms

1-[2-(5-Carboxy-2-ethylpentyl) 1,2-Benzenedicarboxylate] β-D-Glucopyranuronic Acid

Origin of Product

United States

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